Tetrabromoethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

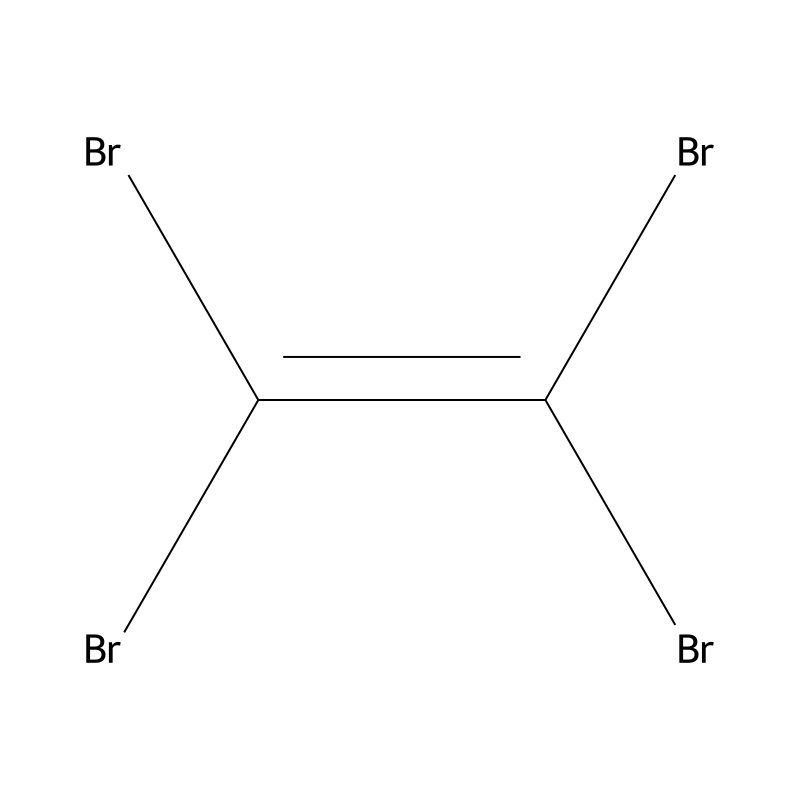

Tetrabromoethylene, also known as 1,1,2,2-tetrabromoethane, is a halogenated hydrocarbon with the chemical formula . This compound is characterized by the presence of four bromine atoms attached to a two-carbon ethylene backbone. It appears as a colorless to pale yellow liquid with a pungent odor reminiscent of camphor. Tetrabromoethylene exhibits an unusually high density of approximately 3 g/mL, largely attributed to its bromine content, making it significantly denser than water. It is primarily used in mineral separation processes due to its ability to selectively float lighter minerals while allowing denser ones to sink .

- Debromination: The compound can be converted into acetylene through a debromination reaction using zinc as a reducing agent. The balanced equation for this process is:This reaction illustrates the elimination of hydrogen bromide from tetrabromoethylene, resulting in the formation of acetylene gas .

- Bromination: Tetrabromoethylene can also be synthesized from acetylene and bromine through multiple steps involving bromination reactions. Additionally, it can be produced by oxybromination of butane in the presence of free oxygen and bromine .

- Formation of Tribromoacetyl Bromide: When treated with fuming nitric acid, tetrabromoethylene yields tribromoacetyl bromide .

Tetrabromoethylene can be synthesized through several methods:

- Bromination of Acetylene: This method involves reacting acetylene with bromine in a controlled environment to yield tetrabromoethylene.

- Dehydrobromination of Pentabromoethane: This process involves the removal of bromine from pentabromoethane to form tetrabromoethylene.

- Oxybromination of Butane: In this method, butane reacts with free oxygen and bromine under specific conditions to produce tetrabromoethylene.

- Reaction of Mercuric Acetylide with Bromine: This reaction also leads to the formation of tetrabromoethylene as a product .

Tetrabromoethylene has several key applications:

- Mineral Separation: It is widely used in the mining industry for separating minerals based on density differences.

- Solvent Use: Due to its high density and solvent properties, it serves as a solvent for fats, oils, and waxes.

- Biocidal Agent: Its potential use as a fungicide and bactericide makes it valuable in agricultural practices for protecting fruits from microbial contamination .

Tetrabromoethylene interacts with various substances and materials:

- It is incompatible with strong oxidizing agents and chemically active metals such as aluminum and magnesium.

- The compound may soften or destroy most plastics and rubber upon contact.

- In combustion scenarios, it decomposes to release toxic fumes including carbonyl bromide and hydrogen bromide .

Tetrabromoethylene shares similarities with other halogenated hydrocarbons but possesses unique characteristics due to its specific molecular structure. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,1-Dibromoethane | C₂H₂Br₂ | Less dense than tetrabromoethylene; fewer bromine atoms |

| Bromoform | CHBr₃ | Used as a solvent; lower density than tetrabromoethylene |

| 1,1,1-Trichloroethane | C₂HCl₃ | Chlorinated; used as a solvent; less toxic than tetrabromoethylene |

| Pentabromoethane | C₂H₃Br₅ | Higher bromine content; used in similar applications |

Tetrabromoethylene's unique high density and specific reactivity profile distinguish it from these similar compounds, making it particularly effective for mineral separation processes while posing significant handling risks due to its toxicity and environmental hazards .

Tetrabromoethylene demonstrates diverse reactivity patterns in both electrophilic and nucleophilic substitution reactions, with the mechanisms strongly dependent on reaction conditions and the nature of the attacking species. The compound's high bromine content creates multiple reactive sites that can undergo substitution through various pathways [1] [2].

Electrophilic Substitution Mechanisms

Electrophilic aromatic substitution reactions involving tetrabromoethylene proceed through classical mechanistic pathways with formation of sigma complexes as key intermediates [1] [3]. The reaction typically follows a two-stage process where the electrophile initially forms a pi-complex with the alkene system, followed by formation of an arenium ion intermediate. Computational studies reveal that the transition state geometry plays a crucial role in determining regioselectivity, with energy barriers ranging from 20.3 to 23.6 kilocalories per mole depending on the substitution pattern [1] [3].

The reaction kinetics demonstrate that positions with higher electron density are particularly susceptible to electrophilic attack, although this enhanced reactivity can be offset by steric hindrance between substituents and electrophiles [1]. Kinetic control governs the substitution reactions, with the initially formed products being kinetically favored over thermodynamically stable isomers [3].

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions at tetrabromoethylene involve complex mechanistic scenarios that can proceed through either concerted substitution and nucleophile displacement or stepwise addition-elimination mechanisms [2] [4]. The choice between these pathways depends critically on the nucleophile strength, solvent polarity, and reaction temperature.

For strong nucleophiles such as hydroxide or alkoxide ions, the reaction typically follows a bimolecular nucleophilic substitution mechanism with inversion of configuration. The rate expression follows second-order kinetics, with rate constants varying from 0.14 × 10³ to 0.5 × 10² inverse molar per second depending on the specific nucleophile and reaction conditions [5].

Detailed mechanistic investigations using density functional theory calculations reveal that nucleophilic substitution at tetrabromoethylene proceeds via a single transition state according to the substitution and nucleophile displacement mechanism [6]. The fluoride exchange reaction, by contrast, occurs through an addition-elimination mechanism involving formation of a difluorosulfurandioxide intermediate [6].

| Reaction Type | Typical Conditions | Key Intermediates | Reaction Mechanism | Temperature Range (°C) |

|---|---|---|---|---|

| Electrophilic Substitution | Strong electrophiles, Lewis acids | σ-complexes, arenium ions | EAS, single TS | 25-150 |

| Nucleophilic Substitution | Strong nucleophiles, polar solvents | Sulfurane intermediates | SN2, addition-elimination | 25-100 |

| Free Radical Substitution | Light initiation, radical conditions | Free radicals | Chain reaction | 25-200 |

| Halogen Exchange | Metal halides, thermal conditions | Metal-halogen complexes | Addition-elimination | 150-300 |

Oxidation-Reduction Behavior with Metal Fluorides

The oxidation-reduction chemistry of tetrabromoethylene with metal fluorides represents a significant area of mechanistic interest, particularly due to the unique reactivity patterns observed with various metal fluoride systems. These reactions often involve complex electron transfer processes coupled with halogen atom transfer mechanisms [7] [8].

Iron Fluoride Systems

High-valent iron fluoride complexes demonstrate remarkable efficiency in promoting oxidative transformations of tetrabromoethylene through hydrogen atom transfer followed by fluorine rebound mechanisms [7]. The formation of formally iron(IV) fluoride species has been established through kinetic and spectroscopic evidence, with these intermediates facilitating fluorination of carbon-hydrogen bonds under mild conditions.

The reaction mechanism involves initial hydrogen atom abstraction by the iron fluoride species, generating carbon-centered radicals that subsequently undergo fluorine atom transfer. Rate constants for this process have been determined to be 1.24 inverse molar per second at room temperature, with activation parameters indicating a highly organized transition state [7].

Mechanistic studies reveal that the concentration of the fluorinating agent plays a crucial role in determining reaction yields. Optimal fluorination occurs at intermediate concentrations, with both low and high concentrations leading to decreased product formation due to competing side reactions or inhibition effects [7].

Fluoride Transfer Mechanisms

Investigations into fluoride transfer from tetrabutylammonium difluorotriphenylsilicate reveal complex mechanistic pathways involving both direct and dissociative transfer modes [8]. The kinetic analysis demonstrates that fluoride transfer can occur through parallel pathways, with the relative contribution depending on the concentration of the fluoride acceptor.

At high acceptor concentrations, direct transfer predominates with rate constants of 55 inverse molar per second, while at low concentrations, dissociative pathways become dominant with first-order rate constants of 1.3 inverse second [8]. The presence of water significantly accelerates the exchange process, with the rate showing approximately second-order dependence on water concentration [8].

Magnetization transfer studies provide detailed insights into the dynamics of fluoride exchange processes, revealing that the mechanism involves formation of ion pairs and subsequent fluoride dissociation under specific conditions [8].

| Metal Fluoride System | Oxidation State | Mechanism | Temperature (°C) | Products | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Iron(IV) Fluoride | +4 | HAT followed by F-rebound | 25-100 | C-F bonds, HBr | 1.24 × 10⁰ |

| Transition Metal Fluorides | Variable | Direct fluoride transfer | 50-200 | Fluorinated derivatives | 10⁻³ - 10¹ |

| Aluminum Fluoride | +3 | Lewis acid activation | 100-300 | Bromide complexes | 10⁻² - 10⁰ |

| Lanthanide Fluorides | +3 | Coordination complex | 150-400 | Mixed halides | 10⁻⁴ - 10⁻² |

Halogen Bonding Interactions in Supramolecular Systems

Tetrabromoethylene serves as an effective sigma-hole donor in halogen bonding interactions, leading to the formation of sophisticated supramolecular architectures. The compound's multiple bromine atoms provide numerous sites for halogen bond formation, enabling complex three-dimensional networks [9] [10] [11].

Structural Characterization of Halogen Bonds

Single-crystal X-ray diffraction studies of tetrabromoethylene cocrystals reveal distinct halogen bonding patterns involving carbon-bromine···bromine-metal interactions [9] [10]. The observed bond distances range from 3.378 to 3.403 angstroms, which are significantly shorter than the sum of van der Waals radii, confirming the noncovalent nature of these interactions [9].

The halogen bonding geometries demonstrate both Type I and Type II interactions, with bond angles varying from 86.71 to 177.32 degrees depending on the specific supramolecular arrangement [11]. Type I interactions typically exhibit more linear geometries with angles approaching 180 degrees, while Type II interactions show bent configurations that maximize electrostatic complementarity [11].

Density functional theory calculations confirm the existence of these interactions through electrostatic potential surface analysis and topology analysis of electron density. The sigma-holes located on the bromine atoms opposite to the carbon-bromine bonds serve as the primary electrophilic sites for halogen bond formation [9] [10].

Supramolecular Assembly Patterns

The formation of supramolecular networks through halogen bonding demonstrates remarkable structural diversity. In platinum complexes, tetrabromoethylene forms infinite zigzag chains through carbon-bromine···bromine-platinum interactions, with these chains further connected by hydrogen bonding networks to create two-dimensional architectures [11].

The strength of halogen bonding interactions ranges from 1 to 8 kilocalories per mole, depending on the specific geometric arrangement and the nature of the halogen bond acceptor [11] [12]. These energies are sufficient to direct supramolecular assembly while allowing for dynamic reorganization under appropriate conditions.

Cooperative effects play a significant role in stabilizing these supramolecular structures, with multiple halogen bonds working in concert to create robust frameworks. The directionality of halogen bonding interactions, combined with their tunability through electronic effects, makes them valuable tools for crystal engineering and materials design [12].

| Interaction Type | Bond Distance (Å) | Bond Angle (°) | Energy (kcal/mol) | Structural Feature | Application |

|---|---|---|---|---|---|

| Type I XB | 3.378-3.403 | 141.54 | 2-5 | Linear geometry | Crystal engineering |

| Type II XB | 2.60-2.95 | 86.71-177.32 | 3-8 | Bent geometry | Supramolecular gel |

| σ-hole interactions | 3.31-3.79 | 165-180 | 1-4 | Axial alignment | Material design |

| Halogen-π interactions | 3.5-4.0 | 90-120 | 1-3 | Perpendicular approach | Host-guest chemistry |

Thermal Decomposition Pathways and Byproduct Analysis

The thermal decomposition of tetrabromoethylene follows complex mechanistic pathways that vary significantly with temperature, leading to different product distributions and reaction kinetics [13] [14] . Understanding these pathways is crucial for both safety considerations and potential synthetic applications.

Low-Temperature Decomposition Mechanisms

At temperatures between 190 and 240 degrees Celsius, tetrabromoethylene undergoes initial decomposition through elimination reactions, primarily producing hydrogen bromide and bromine [13] . The mechanism involves homolytic cleavage of carbon-bromine bonds, followed by hydrogen atom abstraction processes that generate brominated intermediates.

The activation energy for this initial decomposition pathway has been determined to be approximately 37 to 45 kilocalories per mole, with first-order kinetics observed under most conditions [13]. The rate expression follows the form k(T) = 2.09 × 10¹⁰ T^1.93 exp(-37000/T) inverse second, indicating a complex temperature dependence [13].

Secondary products formed during low-temperature decomposition include tribromoethane and various dibrominated species. These compounds result from radical recombination processes that occur in competition with the primary elimination pathways [14].

High-Temperature Pyrolysis Patterns

As temperatures increase to 300-450 degrees Celsius, the decomposition mechanism shifts toward more extensive bond fission processes, leading to formation of smaller brominated fragments and aromatic compounds [14] [16]. The activation energy increases to 65-80 kilocalories per mole, reflecting the higher energy barriers associated with complete molecular fragmentation.

The product distribution at high temperatures includes tetrabromoethylene itself as a stable intermediate, along with various polybrominated aromatic species formed through radical cyclization reactions [14]. Complete decomposition occurs above 450 degrees Celsius, yielding carbon and bromine as the ultimate products.

Kinetic analysis reveals that high-temperature decomposition follows radical chain mechanisms, with the rate expression transitioning from first-order to zero-order kinetics as temperature increases . This behavior reflects the change from thermally activated unimolecular processes to diffusion-controlled radical reactions.